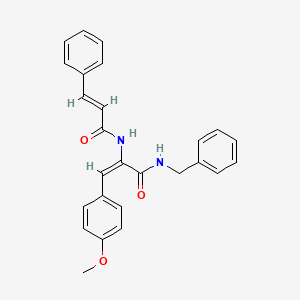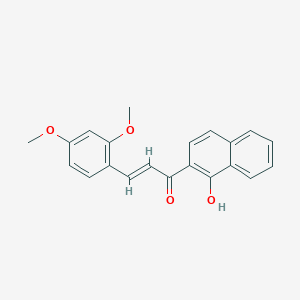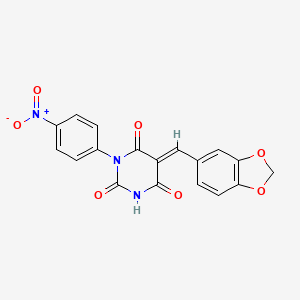
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide, also known as BCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In drug discovery, this compound has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
作用機序
The mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit the activity of protein kinases, such as ERK1/2 and JNK, and to modulate the expression of various cytokines and growth factors, such as TNF-α and VEGF.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In viral infections, this compound has been shown to inhibit viral replication and reduce inflammation. In bacterial infections, this compound has been shown to exhibit antibacterial activity and reduce biofilm formation.
実験室実験の利点と制限
One of the advantages of using N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide in lab experiments is its versatility, as it can be easily modified to introduce various functional groups and improve its pharmacological properties. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
将来の方向性
There are numerous future directions for the research and development of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide. One potential direction is the design and synthesis of novel this compound derivatives with improved pharmacological properties and reduced toxicity. Another potential direction is the use of this compound as a building block for the synthesis of functional materials with applications in drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease states.
合成法
The synthesis of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide involves the reaction of cinnamic acid with N-benzyl-4-methoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate cinnamoylbenzyl carbamate. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
特性
IUPAC Name |
(E)-N-benzyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-31-23-15-12-21(13-16-23)18-24(26(30)27-19-22-10-6-3-7-11-22)28-25(29)17-14-20-8-4-2-5-9-20/h2-18H,19H2,1H3,(H,27,30)(H,28,29)/b17-14+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLLXPILJQRUCZ-ANEVDTJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5367753.png)


![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)
![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)
